molecular formula C29H19NO6S B10868696 1,1-dioxido-2,3-bis(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl benzoate

1,1-dioxido-2,3-bis(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl benzoate

Cat. No.: B10868696
M. Wt: 509.5 g/mol
InChI Key: RIDUWEINVXHEDV-UHFFFAOYSA-N
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Description

2,3-DIBENZOYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL BENZOATE is an organic compound belonging to the benzothiazine family This compound is characterized by its complex structure, which includes benzoyl groups and a benzothiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIBENZOYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with a suitable benzothiazine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-DIBENZOYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-DIBENZOYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL BENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-DIBENZOYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-BENZOYL-2-(2-NITRILOETHYL)-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE
  • N-(2-ALLYL-3-BENZOYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)-2-METHOXYBENZAMIDE

Uniqueness

2,3-DIBENZOYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL BENZOATE is unique due to its specific structural features, such as the presence of two benzoyl groups and a benzothiazine core. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C29H19NO6S

Molecular Weight

509.5 g/mol

IUPAC Name

(2,3-dibenzoyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) benzoate

InChI

InChI=1S/C29H19NO6S/c31-26(20-12-4-1-5-13-20)25-27(36-29(33)22-16-8-3-9-17-22)23-18-10-11-19-24(23)37(34,35)30(25)28(32)21-14-6-2-7-15-21/h1-19H

InChI Key

RIDUWEINVXHEDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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